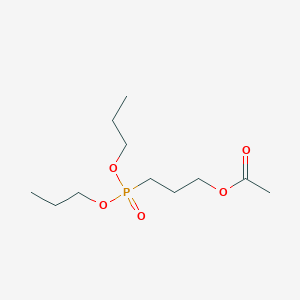
3-(Dipropoxyphosphoryl)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dipropoxyphosphoryl)propyl acetate is an organic compound with the molecular formula C11H23O5P. It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropoxyphosphoryl)propyl acetate typically involves the esterification of 3-(Dipropoxyphosphoryl)propyl alcohol with acetic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dipropoxyphosphoryl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3-(Dipropoxyphosphoryl)propyl alcohol and acetic acid.
Oxidation: Phosphoric acid derivatives.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
3-(Dipropoxyphosphoryl)propyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in studies involving esterases and other enzymes that hydrolyze esters.
Industry: The compound is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(Dipropoxyphosphoryl)propyl acetate involves its hydrolysis by esterases to release 3-(Dipropoxyphosphoryl)propyl alcohol and acetic acid. The ester bond is cleaved by the nucleophilic attack of water, facilitated by the enzyme . The released products can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Similar ester with a simpler structure.
Methyl acetate: Another simple ester with similar properties.
Butyl acetate: A longer-chain ester with different physical properties.
Uniqueness
3-(Dipropoxyphosphoryl)propyl acetate is unique due to the presence of the dipropoxyphosphoryl group, which imparts distinct chemical and physical properties. This group can participate in additional reactions compared to simpler esters, making it a versatile compound in various applications .
Properties
CAS No. |
88584-97-8 |
|---|---|
Molecular Formula |
C11H23O5P |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
3-dipropoxyphosphorylpropyl acetate |
InChI |
InChI=1S/C11H23O5P/c1-4-7-15-17(13,16-8-5-2)10-6-9-14-11(3)12/h4-10H2,1-3H3 |
InChI Key |
LIOGQTUZCLKYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CCCOC(=O)C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


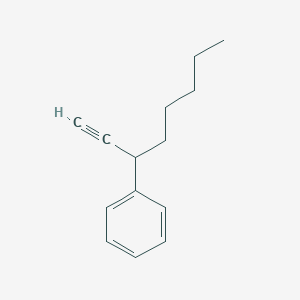
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
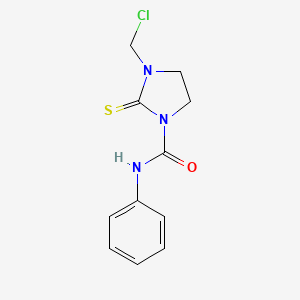
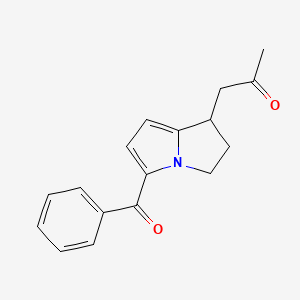
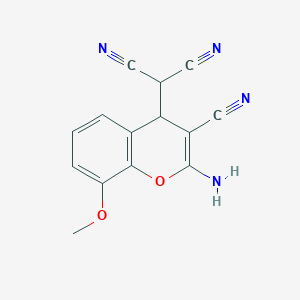

![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
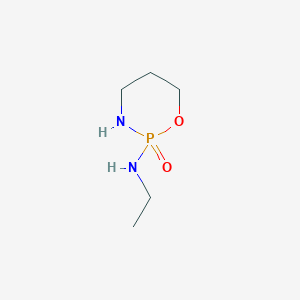
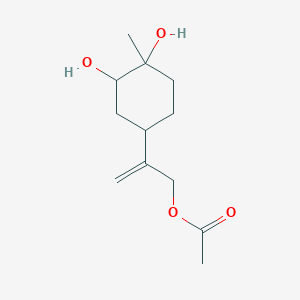
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
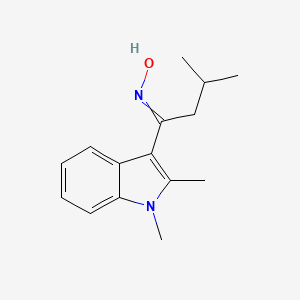
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
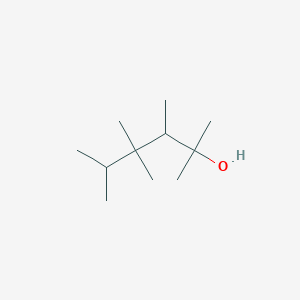
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
